![molecular formula C16H20ClNO4S B2781264 Benzyl (3aS,6aR)-3a-(chlorosulfonylmethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate CAS No. 2137990-52-2](/img/structure/B2781264.png)

Benzyl (3aS,6aR)-3a-(chlorosulfonylmethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

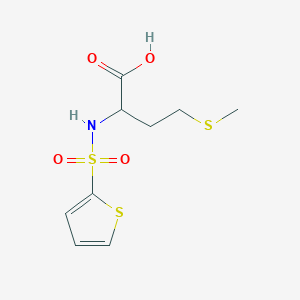

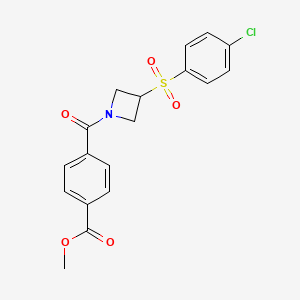

The compound is a benzyl ester of a cyclopenta[b]pyrrole derivative. The benzyl group is a common protecting group in organic synthesis, and the pyrrole ring is a basic structure in many natural compounds and pharmaceuticals .

Synthesis Analysis

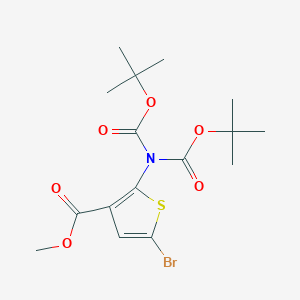

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or similar method, followed by functionalization of the ring and esterification with a benzyl group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the cyclopenta[b]pyrrole ring system. The stereochemistry at the 3a and 6a positions would also add to this complexity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrrole ring and the ester group. The pyrrole ring is aromatic and thus relatively stable, but can be functionalized under certain conditions. The ester group could be hydrolyzed under acidic or basic conditions to give the corresponding carboxylic acid and alcohol .Physical And Chemical Properties Analysis

Again, without specific data, we can only make general predictions about the properties of this compound. It would likely be a solid at room temperature, and its solubility would depend on the specific substituents present on the pyrrole ring .Wissenschaftliche Forschungsanwendungen

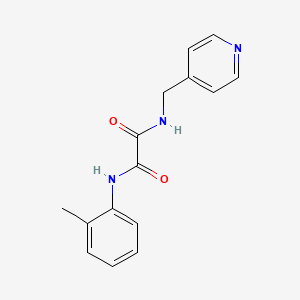

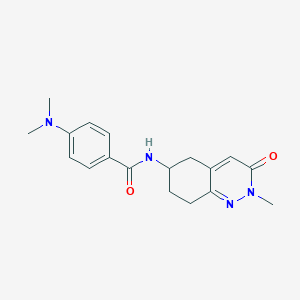

Synthesis and Biological Evaluation

The compound serves as a key intermediate in the synthesis of various pharmacologically relevant derivatives. For example, it is instrumental in the development of anticancer agents through the synthesis of substituted pyridone-annelated isoindigos, which exhibit strong antiproliferative activities against a range of human cancer cell lines without affecting noncancerous cells. This suggests its potential utility in targeted cancer therapies (Saleh et al., 2014).

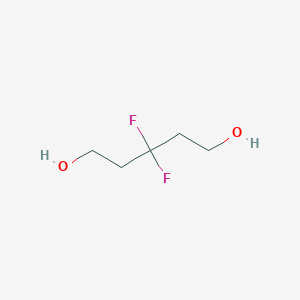

Material Science Applications

In material science, derivatives of Benzyl (3aS,6aR)-3a-(chlorosulfonylmethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate are used in the synthesis of novel polymers and materials. For instance, the compound's derivatives have been explored for the development of new porphyrins, which are crucial for applications ranging from catalysis to photodynamic therapy (Lash, 1998).

Chemical Synthesis Advancements

It also plays a significant role in advancing synthetic methodologies, providing access to complex heterocyclic structures. Research has demonstrated its utility in the synthesis of carbazoles and related heterocycles via Rh-catalyzed tandem carbonylative benzannulations, highlighting its importance in facilitating efficient synthetic routes to compounds with potential electronic and photophysical properties (Song et al., 2016).

Novel Chemotherapeutic Agents

Furthermore, research into alternative regiochemical outcomes of acyl-iminium coupling reactions involving derivatives of this compound has led to the development of novel pyrrolidine lactams with potential as chemotherapeutic agents (Andrews et al., 2003).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl (3aS,6aR)-3a-(chlorosulfonylmethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4S/c17-23(20,21)12-16-8-4-7-14(16)18(10-9-16)15(19)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2/t14-,16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFIRLXXHZABQO-GDBMZVCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)(CCN2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@](C1)(CCN2C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Trifluoromethyl)cycloheptyl]methanamine](/img/structure/B2781181.png)

![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2781186.png)

![3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2781192.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2781193.png)

![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2781194.png)

![4-bromo-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2781196.png)

![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(2-phenylpropyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2781198.png)

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2781201.png)